5-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid
Overview
Description
5-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a thienyl group, an aminocarbonyl group, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid typically involves multiple steps One common method starts with the preparation of the thienyl intermediate, which is then reacted with an aminocarbonyl compound under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common techniques include the use of catalysts, temperature control, and solvent selection to enhance the reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminocarbonyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
5-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with proteins, affecting their structure and function. The thienyl group may interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of their activity. These interactions can influence various biochemical pathways, making the compound a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 5-{[3-(aminocarbonyl)-2-thienyl]amino}-3-methyl-5-oxopentanoic acid
- 5-{[3-(aminocarbonyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid
- 5-{[3-(aminocarbonyl)-5-isopropyl-2-furyl]amino}-3-methyl-5-oxopentanoic acid
Uniqueness
5-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid is unique due to the presence of the isopropyl group on the thienyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain proteins and enzymes, making it a more potent compound in specific applications compared to its analogs.
Properties
IUPAC Name |
5-[(3-carbamoyl-5-propan-2-ylthiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-7(2)10-6-9(13(15)20)14(21-10)16-11(17)4-8(3)5-12(18)19/h6-8H,4-5H2,1-3H3,(H2,15,20)(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDMVHOVIBGAPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)CC(C)CC(=O)O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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